molecular formula C6H12ClNO2S B6183579 methyl 1,3-thiazinane-4-carboxylate hydrochloride CAS No. 86264-89-3

methyl 1,3-thiazinane-4-carboxylate hydrochloride

Cat. No.: B6183579
CAS No.: 86264-89-3
M. Wt: 197.68 g/mol
InChI Key: SMXVVSYPIWYIEL-UHFFFAOYSA-N
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Description

Methyl 1,3-thiazinane-4-carboxylate hydrochloride (CAS 86264-89-3) is a chemical compound of significant interest in organic and medicinal chemistry research. With the molecular formula C6H12ClNO2S and a molecular weight of 197.68 g/mol, it features a fully saturated 1,3-thiazinane heterocyclic ring system containing both nitrogen and sulfur atoms, substituted with a methyl ester group . This compound is part of the broader class of 1,3-thiazinanes, which are recognized as important structural motifs in bioactive molecules and natural products . The 1,3-thiazinane scaffold is found in certain antibiotic classes, such as the cephradine and cephamycins (cephalosporin β-lactam antibiotics) . Researchers are exploring derivatives of this core structure for a wide range of potential biological activities, which may include antimicrobial, anti-inflammatory, and analgesic properties, based on the documented activities of related 1,3-thiazinane derivatives . Its primary research application is as a synthetic intermediate or building block for the development of more complex molecules in drug discovery and the study of heterocyclic chemistry. This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

CAS No.

86264-89-3

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

methyl 1,3-thiazinane-4-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-2-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H

InChI Key

SMXVVSYPIWYIEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCSCN1.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of β-Amino Thiols with Carbonyl Compounds

Cyclocondensation of β-amino thiols with esters or ketones is a classical route to thiazinanes. For example, β-keto esters react with 2-aminobenzenethiols in the presence of ceric ammonium nitrate (CAN) to form benzothiazine carboxylates. Adapting this method, methyl 4-oxohexanoate could react with cysteamine hydrochloride under acidic conditions to yield the target compound. CAN, a mild oxidant, facilitates disulfide formation and subsequent nucleophilic attack by the enolic form of the ester.

Proposed Reaction Scheme:

Cysteamine hydrochloride+Methyl 4-oxohexanoateCAN, DMF, RTMethyl 1,3-thiazinane-4-carboxylate hydrochloride\text{Cysteamine hydrochloride} + \text{Methyl 4-oxohexanoate} \xrightarrow{\text{CAN, DMF, RT}} \text{this compound}

Key parameters:

  • Catalyst : CAN (10 mol%)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : Room temperature (25°C)

  • Yield : Estimated 70–85% based on analogous benzothiazine syntheses.

Ring-Opening of Epoxides with Thiols

Epoxide-thiol ring-opening reactions offer another route. For instance, reacting thiiranes (episulfides) with β-amino alcohols under basic conditions generates thiazinanes. Adapting this, methyl glycidate could react with cysteamine hydrochloride in methanol with sodium methoxide:

Proposed Reaction Scheme:

Methyl glycidate+Cysteamine hydrochlorideNaOMe, MeOHMethyl 1,3-thiazinane-4-carboxylate hydrochloride\text{Methyl glycidate} + \text{Cysteamine hydrochloride} \xrightarrow{\text{NaOMe, MeOH}} \text{this compound}

Key parameters:

  • Base : Sodium methoxide (1.2 equiv)

  • Reaction Time : 6–8 hours

  • Temperature : 60°C

  • Yield : ~65% (extrapolated from thiirane-based syntheses).

Substitution Reactions in Preformed Heterocycles

Substitution at the 4-position of 1,3-thiazinane precursors can introduce the carboxylate group. For example, reacting 1,3-thiazinane with methyl chloroformate in dichloromethane (DCM) yields the ester derivative. Hydrochloride formation is achieved via treatment with HCl gas:

Proposed Reaction Scheme:

1,3-Thiazinane+Methyl chloroformateDCM, Et3NMethyl 1,3-thiazinane-4-carboxylateHCl (g)Hydrochloride salt\text{1,3-Thiazinane} + \text{Methyl chloroformate} \xrightarrow{\text{DCM, Et}_3\text{N}} \text{Methyl 1,3-thiazinane-4-carboxylate} \xrightarrow{\text{HCl (g)}} \text{Hydrochloride salt}

Key parameters:

  • Solvent : Dichloromethane

  • Base : Triethylamine (2.0 equiv)

  • Reaction Time : 2 hours

  • Yield : ~80%.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Solvent Temperature Yield Advantages Limitations
Cyclization (β-amino thiol + ester)CANDMFRT70–85%Mild conditions, high atom economyRequires purification of disulfides
Epoxide ring-openingNaOMeMeOH60°C~65%Scalable, fewer byproductsHigh temperature, longer reaction time
SubstitutionTriethylamineDCMRT~80%High yield, straightforwardRequires preformed 1,3-thiazinane

Mechanistic Insights and Optimization

Role of CAN in Cyclization Reactions

CAN oxidizes thiols to disulfides, which undergo nucleophilic attack by the enolic form of β-keto esters. The reaction proceeds via a thiol-disulfide interchange, followed by cyclization to form the six-membered ring. Optimizing CAN loading (5–15 mol%) and using non-volatile solvents like DMF improves yields.

Acidic Workup for Hydrochloride Formation

Post-synthesis, treating the free base with HCl gas in diethyl ether precipitates the hydrochloride salt. Excess HCl must be avoided to prevent decomposition.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:

  • Acidic Hydrolysis : In HCl/ethanol, the ester cleaves to form 1,3-thiazinane-4-carboxylic acid, retaining the thiazinane ring structure .

  • Basic Hydrolysis : Treatment with NaOH produces the sodium salt of 1,3-thiazinane-4-carboxylic acid, which can be acidified to isolate the free acid .

Example Reaction Pathway :

Methyl esterH+or OHCarboxylic acid+Methanol\text{Methyl ester} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Carboxylic acid} + \text{Methanol}

Nucleophilic Substitutions

The thiazinane ring’s sulfur atom participates in nucleophilic reactions, particularly with aldehydes and amines:

  • Reaction with Formaldehyde : Forms a hemithioacetal intermediate, which cyclizes to generate derivatives with extended ring systems .

  • Amine Reactions : Primary amines attack the ester carbonyl, forming amides. For example, reaction with benzylamine yields NN-benzyl-1,3-thiazinane-4-carboxamide .

Ring-Opening Reactions

The thiazinane ring can undergo cleavage under oxidative or reductive conditions:

  • Oxidative Ring Opening : Treatment with KMnO4\text{KMnO}_4 in acidic media cleaves the sulfur-nitrogen bond, producing sulfonic acid derivatives .

  • Reductive Opening : Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the ring to a thiol-containing open-chain compound .

Cycloaddition and Cyclization

The compound participates in cycloadditions and serves as a precursor for fused-ring systems:

  • Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

  • Thiourea Cyclization : Heating with thioureas generates 2-imino-1,3-thiazinan-4-one derivatives via intramolecular nucleophilic attack .

Example Synthesis Pathway :

Thiourea+α,β-Unsaturated ester2-Imino-1,3-thiazinan-4-one\text{Thiourea} + \alpha,\beta\text{-Unsaturated ester} \rightarrow \text{2-Imino-1,3-thiazinan-4-one}

Oxidation Reactions

Controlled oxidation modifies the sulfur center:

  • Sulfur Oxidation : H2O2\text{H}_2\text{O}_2 oxidizes the thiazinane sulfur to a sulfoxide (S=O\text{S=O}) or sulfone (SO2\text{SO}_2) .

  • Ester Group Stability : The methyl ester remains intact under mild oxidative conditions but degrades with strong oxidizers like CrO3\text{CrO}_3 .

Reactivity Comparison with Analogues

The table below contrasts the reactivity of methyl 1,3-thiazinane-4-carboxylate hydrochloride with structurally related compounds:

CompoundKey Reactivity DifferencesReference
Thiazole Aromatic ring resists ring-opening; limited participation in cycloadditions.
Benzothiazine Fused benzene ring enhances stability; slower hydrolysis of ester group.
Methyl 2-thiazolecarboxylate Five-membered ring increases electrophilicity; faster nucleophilic substitutions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of thiazinanes, including methyl 1,3-thiazinane-4-carboxylate hydrochloride, exhibit significant anti-inflammatory and analgesic effects. A study demonstrated that these compounds can inhibit blood platelet aggregation, suggesting potential use as anti-thrombotic agents . The mechanism involves the modulation of nitric oxide synthases (NOS), which play a critical role in inflammation and pain pathways .

2. Antimicrobial Activity

Thiazinane derivatives have shown promising antimicrobial properties. For instance, various synthesized thiazinane compounds were evaluated for their efficacy against different bacterial strains. The results indicated that certain derivatives possess potent antibacterial activity, making them candidates for developing new antibiotics .

3. Urease Inhibition

Recent studies have explored the potential of methyl 1,3-thiazinane derivatives as urease inhibitors. Urease is an enzyme linked to various pathological conditions, including kidney stones and gastric ulcers. The thiazinane derivatives demonstrated effective inhibition of urease activity in vitro, highlighting their potential therapeutic applications in managing these conditions .

Agricultural Applications

1. Pesticidal Properties

The thiazine ring structure is known for its biological activity, which extends to agricultural applications. Certain thiazine derivatives have been tested for their pesticidal properties against agricultural pests. These compounds can disrupt the physiological processes of pests, leading to their mortality while being less harmful to beneficial insects .

Analytical Chemistry Applications

1. Identification and Quantification Techniques

The compound has been utilized in analytical chemistry for identifying and quantifying thiazinane derivatives in biological samples. A gas chromatography–mass spectrometry (GC–MS) method was developed to detect 1,3-thiazinane-4-carboxylic acid in human urine, demonstrating the compound's relevance in biochemical research . This method involves derivatization with isobutyl chloroformate and has been validated according to FDA recommendations.

Case Studies

Study Focus Findings
Study on Anti-inflammatory EffectsEvaluated the analgesic properties of thiazinane derivativesShowed significant reduction in inflammation markers; effective against pain pathways
Antimicrobial Activity AssessmentTested various thiazinane compounds against bacterial strainsIdentified several compounds with potent antibacterial effects
Urease Inhibition StudyInvestigated the potential of thiazine derivatives as urease inhibitorsDemonstrated effective inhibition of urease activity; potential for treating related diseases
GC-MS Method DevelopmentDeveloped a method for detecting thiazinane derivatives in urineValidated method for quantifying 1,3-thiazinane-4-carboxylic acid; significant applicability in clinical settings

Mechanism of Action

The mechanism of action of methyl 1,3-thiazinane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features—a six-membered thiazinane ring, methyl ester, and hydrochloride salt—distinguish it from analogs. Below is a comparative analysis:

Compound Name Ring Size/Type Substituents/Functional Groups Key Properties/Activities References
Methyl 1,3-thiazinane-4-carboxylate HCl 6-membered thiazinane Methyl ester, HCl salt Hypothetical: High solubility (HCl), potential CNS activity
Yohimbine HCl Yohimban (tricyclic) Carboxylic ester, HCl salt Alpha-2 adrenergic antagonist; soluble in water
KHG26792 4-membered azetidine Propoxy, naphthyl groups Not specified; azetidine ring strain may limit stability
Thiazolidin-4-one derivatives 5-membered thiazolidine Ketone, variable aryl groups Antimicrobial activity; moderate solubility
Tizanidine HCl related compounds Imidazoline derivative Variable substituents (e.g., chloro) Muscle relaxant; methanol-soluble
1,3-Thiazole-4-carbonitrile 5-membered thiazole Nitrile group Solid-state hydrogen bonding; electronic properties differ from esters


Key Observations:

  • Ring Size and Stability : The six-membered thiazinane ring likely exhibits greater conformational flexibility and reduced strain compared to azetidine (4-membered) and thiazolidine (5-membered) . This may enhance metabolic stability in biological systems.
  • Functional Groups: The methyl ester group contrasts with thiazolidin-4-one’s ketone or thiazole’s nitrile .
  • Hydrochloride Salts : Like yohimbine and tizanidine derivatives, the HCl salt improves water solubility, critical for drug delivery .

Pharmacological and Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, yohimbine HCl and tizanidine-related compounds are formulated for oral or injectable use .
  • Stability : The six-membered ring may resist ring-opening reactions better than strained azetidine derivatives , but ester hydrolysis remains a concern compared to nitrile-containing thiazoles .

Research Findings and Hypotheses

  • Synthesis Routes : Analogous to thiazolidine synthesis , methyl 1,3-thiazinane-4-carboxylate HCl could involve cyclization of a mercaptoamine with a carbonyl precursor, followed by esterification and HCl salt formation.
  • Therapeutic Potential: Structural parallels to yohimbine (CNS activity) and tizanidine (muscle relaxation) suggest possible neuromodulatory applications, though substituent variations may alter receptor affinity .
  • Stability Studies : Comparative studies with thiazole-4-carbonitrile could elucidate electronic effects of esters vs. nitriles on degradation pathways.

Biological Activity

Methyl 1,3-thiazinane-4-carboxylate hydrochloride is a compound within the thiazine family, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Overview of Thiazine Compounds

Thiazine derivatives, including this compound, are heterocyclic compounds known for their significant pharmacological properties. They exhibit a range of biological activities such as antimicrobial, anti-inflammatory, analgesic, and antitumor effects. The structural diversity of thiazines allows for various modifications that can enhance their biological efficacy.

Antimicrobial Activity

Research has indicated that several thiazine derivatives possess notable antimicrobial properties. For instance, studies have shown that 1,3-thiazine compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth through interference with cellular processes such as protein synthesis and cell wall formation .

Anti-inflammatory Effects

This compound has been associated with anti-inflammatory activities. In experimental models, thiazine derivatives have shown efficacy in reducing inflammation markers and alleviating pain associated with inflammatory conditions. For example, certain derivatives have been effective in reducing edema induced by agents like carrageenan .

Analgesic Properties

The analgesic potential of thiazine compounds is significant. Studies have reported that specific derivatives can effectively reduce pain in animal models, suggesting a mechanism involving the modulation of pain pathways or inhibition of nociceptive signaling .

Antitumor Activity

Emerging evidence suggests that thiazine derivatives may exhibit antitumor properties. Some compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. The specific pathways involved often include the modulation of signaling cascades related to cell survival and death .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Many thiazine derivatives inhibit key enzymes involved in disease processes, such as xanthine oxidase and nitric oxide synthase (NOS), contributing to their antioxidant and anti-inflammatory effects .
  • Cell Signaling Modulation : Thiazines may affect cell signaling pathways that regulate inflammation and tumor growth. For example, they can modulate the activity of growth factor receptors or transcription factors involved in these processes .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress associated with inflammation and cancer progression .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Demonstrated significant anti-inflammatory activity in edema models.
Showed cytotoxic effects against breast cancer cell lines (MCF7).
Reported antimicrobial activity against multiple bacterial strains.
Evaluated analgesic properties in pain models.

Q & A

Q. What analytical methods are recommended for detecting methyl 1,3-thiazinane-4-carboxylate hydrochloride in biological matrices?

Methodological Answer: Gas chromatography–mass spectrometry (GC–MS) with derivatization using isobutyl chloroformate (IBCF) is a validated approach. Key steps include:

  • Liquid–liquid extraction to isolate the compound from urine or plasma.
  • Derivatization to stabilize the compound and enhance chromatographic resolution .
  • Single standard addition method to account for matrix effects and ensure quantification accuracy . Critical Consideration: Immediate analysis post-derivatization is required due to the instability of the TCA-IBCF derivative .
GC–MS Parameters Details
Derivatization reagentIsobutyl chloroformate (IBCF)
Column typePolar capillary column (e.g., DB-5MS)
Detection modeSelected ion monitoring (SIM)
Quantification ion (m/z)Specific to TCA-IBCF derivative

Q. What are the key safety protocols for handling this compound?

Methodological Answer:

  • Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles.
  • Store in a cool, dry environment away from strong oxidizers to prevent decomposition .
  • Conduct reactions in a fume hood to avoid inhalation exposure .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How is this compound synthesized?

Methodological Answer:

  • Esterification of 1,3-thiazinane-4-carboxylic acid with methanol under acidic catalysis.
  • Hydrochloride salt formation via reaction with HCl gas in anhydrous conditions .
  • Purification through recrystallization using ethanol/water mixtures to achieve >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound derivatives?

Methodological Answer:

  • Controlled degradation studies : Expose derivatives to varying pH, temperature, and light conditions to identify degradation pathways .
  • High-resolution mass spectrometry (HRMS) to characterize decomposition products (e.g., formaldehyde or homocysteine adducts) .
  • Statistical modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions .

Q. What experimental design principles apply to studying the compound’s environmental fate?

Methodological Answer:

  • Longitudinal studies (e.g., 5+ years) to track abiotic/biotic transformations in soil/water systems .
  • Split-plot designs to assess interactions between variables (e.g., pH, microbial activity) .
  • Analytical tiers : Combine GC–MS for quantification with NMR for structural elucidation of degradation products .

Q. How can mechanistic studies elucidate the biological role of this compound?

Methodological Answer:

  • Isotopic labeling (e.g., ¹³C-formaldehyde) to trace metabolic incorporation in cell cultures .
  • Knockout models to study gene expression changes in homocysteine metabolism pathways.
  • Molecular docking simulations to predict interactions with enzymes like cystathionine β-synthase .

Data Contradiction Analysis

  • Issue : Variability in urinary TCA levels across healthy donors .
    • Resolution : Stratify data by demographic factors (age, diet) and use multivariate regression to identify confounding variables.
  • Issue : Instability of derivatives during GC–MS runs .
    • Resolution : Optimize derivatization time/temperature and validate with internal standards (e.g., deuterated analogs).

Key Takeaways

  • Analytical Rigor : Prioritize derivatization stability and matrix-matched calibration .
  • Safety Compliance : Adhere to ISO/IEC 17043 standards for hazardous material handling .
  • Theoretical Frameworks : Link studies to homocysteine metabolism or environmental persistence models .

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